3,6-Dimethyl-1,4-dioxane-2,5-dione
Overview
Description
3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a lactone derived from lactic acid. It is a 50:50 racemic mixture of D- and L-lactide. This compound has garnered significant interest in both academic and commercial sectors due to its derivation from renewable resources .
Mechanism of Action
Target of Action
3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as DL-Lactide, is a lactone derived from lactic acid .
Mode of Action
DL-Lactide can be readily polymerized via ring-opening polymerization, using a variety of metal or organocatalysts . This results in the formation of poly(D,L-lactide), a biodegradable polymer . The resulting polymer is generally amorphous, but the use of stereospecific catalysts can lead to heterotactic PLA, which exhibits some degree of crystallinity .
Biochemical Pathways
As a reactant, DL-Lactide is involved in the synthesis of multi-block copolymers of polylactide and polycarbonate . It is also used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .
Pharmacokinetics
The polymers it forms, such as poly(d,l-lactide), are known for their biodegradability .
Result of Action
The primary result of DL-Lactide’s action is the formation of biodegradable polymers . These polymers have a wide range of applications, including in the medical field where they are used in sutures, implants, and drug delivery systems due to their biocompatibility and biodegradability .
Action Environment
The polymerization of DL-Lactide is influenced by environmental factors such as temperature and the presence of catalysts . Proper storage conditions, typically at 2-8°C, are necessary to maintain the stability of DL-Lactide .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the condensation of two molecules of lactic acid to form a cyclic diester. This reaction typically requires a catalyst and is conducted under reduced pressure to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves the ring-opening polymerization of lactic acid using metal or organocatalysts. This method allows for the production of poly(D,L-lactide), which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:
Polymerization: It can be polymerized via ring-opening polymerization to form polylactide.
Substitution: It can react with different reagents to form substituted derivatives.
Common Reagents and Conditions
Catalysts: Metal catalysts such as aluminum and organocatalysts are commonly used in the polymerization process.
Reaction Conditions: The reactions are typically conducted under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
3,6-Dimethyl-1,4-dioxane-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of multi-block copolymers of polylactide and polycarbonate.
Medicine: Polylactide, derived from this compound, is used in medical implants and sutures.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Comparison with Similar Compounds
Similar Compounds
Glycolide: Another lactone derived from glycolic acid, used in the production of polyglycolide.
ε-Caprolactone: A lactone used in the production of polycaprolactone, a biodegradable polyester.
Uniqueness
3,6-Dimethyl-1,4-dioxane-2,5-dione is unique due to its derivation from lactic acid, a renewable resource. Its ability to form biodegradable polymers makes it an attractive compound for environmentally friendly applications .
Properties
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-10-4 | |
Record name | Poly(DL-lactide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041253 | |
Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19750 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
95-96-5 | |
Record name | Lactide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilactide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LACTIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dilactide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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